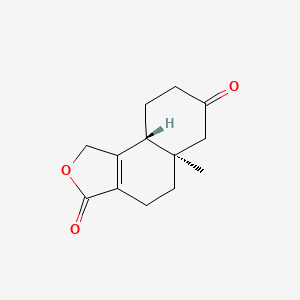
Wilforonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wilforonide is a natural product found in Tripterygium wilfordii with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Wilforonide exhibits significant anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis and systemic lupus erythematosus. Research has demonstrated that extracts containing this compound can inhibit the expression and secretion of cellular adhesion molecules, which play a crucial role in inflammation.
Case Study: Inhibition of Adhesion Molecules
In a study where human umbilical vein endothelial cells (HUVEC) were stimulated with interleukin-1 alpha, treatment with high concentrations of Tripterygium wilfordii extract (including this compound) resulted in a marked reduction in the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). This suggests that this compound may serve as a therapeutic agent for inflammatory diseases by modulating cellular adhesion processes .
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in combination therapies. Its ability to enhance the efficacy of other anticancer agents has been noted in several studies.
Case Study: Combination Therapy for Lung Cancer
A study explored the combination of this compound with gefitinib in treating lung cancer xenografts in mice. The results indicated that this combination significantly inhibited tumor growth compared to gefitinib alone. The integrated model used for analysis revealed potential mechanisms of synergism between the compounds, highlighting the importance of this compound in enhancing therapeutic outcomes .
Data Tables
The following table summarizes key findings from studies on this compound's applications:
Eigenschaften
CAS-Nummer |
104331-87-5 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
(5aR,9aR)-5a-methyl-4,5,6,8,9,9a-hexahydro-1H-benzo[e][2]benzofuran-3,7-dione |
InChI |
InChI=1S/C13H16O3/c1-13-5-4-9-10(7-16-12(9)15)11(13)3-2-8(14)6-13/h11H,2-7H2,1H3/t11-,13+/m0/s1 |
InChI-Schlüssel |
OCLUXIQGSXDQNA-WCQYABFASA-N |
SMILES |
CC12CCC3=C(C1CCC(=O)C2)COC3=O |
Isomerische SMILES |
C[C@]12CCC3=C([C@@H]1CCC(=O)C2)COC3=O |
Kanonische SMILES |
CC12CCC3=C(C1CCC(=O)C2)COC3=O |
Synonyme |
wilforonide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















